molecular formula C17H18N2O2 B2627740 trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 1422948-25-1

trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No. B2627740
CAS RN: 1422948-25-1
M. Wt: 282.343
InChI Key: ODRRVZPMIQRONE-JKSUJKDBSA-N
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Description

“trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1422948-25-1 . It has a molecular weight of 282.34 .


Molecular Structure Analysis

The IUPAC name for this compound is (3S,4R)-4-phenyl-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .

Mechanism of Action

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid works by inhibiting the activity of BMI-1, a transcriptional repressor that is overexpressed in many types of cancer. BMI-1 is known to play a key role in the self-renewal and proliferation of cancer stem cells, which are responsible for tumor growth and recurrence. By inhibiting BMI-1, this compound can effectively target and eliminate cancer stem cells, leading to a reduction in tumor growth and recurrence.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the biochemical and physiological processes involved in cancer stem cell self-renewal and proliferation. This compound has been shown to reduce the expression of several genes involved in cancer stem cell maintenance, including BMI-1, NANOG, and OCT4. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer stem cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid is its ability to selectively target and eliminate cancer stem cells, which are responsible for tumor growth and recurrence. This makes this compound a promising candidate for cancer therapy. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects on other proteins and pathways, which could lead to unintended consequences.

Future Directions

There are several potential future directions for research on trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of new and more effective inhibitors of BMI-1, which could have even greater therapeutic potential than this compound. Additionally, researchers are investigating the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation, to enhance its effectiveness. Finally, there is also interest in exploring the potential use of this compound in other fields of medicine, such as regenerative medicine and tissue engineering.

Synthesis Methods

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents, including sodium hydride, iodomethane, and 4-phenyl-1-butanone, among others. The final product is obtained through a purification process that involves recrystallization and chromatography.

Scientific Research Applications

Trans-4-Phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer and stem cell research. Studies have shown that this compound inhibits the activity of BMI-1, a protein that plays a key role in the self-renewal and proliferation of cancer stem cells. This inhibition leads to the depletion of cancer stem cells, which are responsible for tumor growth and recurrence.

properties

IUPAC Name

(3S,4R)-4-phenyl-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-17(21)16-12-19(10-14-8-4-5-9-18-14)11-15(16)13-6-2-1-3-7-13/h1-9,15-16H,10-12H2,(H,20,21)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRRVZPMIQRONE-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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